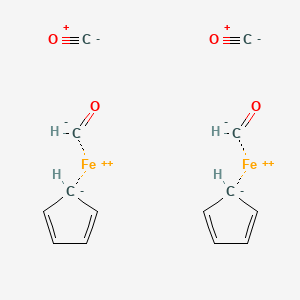

Dicarbonylcyclopentadienyliron dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H12Fe2O4 |

|---|---|

Molecular Weight |

355.93 g/mol |

IUPAC Name |

carbon monoxide;cyclopenta-1,3-diene;iron(2+);methanone |

InChI |

InChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;2*+2 |

InChI Key |

FMOYQLHCKHIWFF-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |

Origin of Product |

United States |

Significance and Nomenclature of Cpfe Co ₂ ₂ in Inorganic and Organometallic Chemistry

The significance of Dicarbonylcyclopentadienyliron dimer, often abbreviated as [CpFe(CO)₂]₂ or Fp₂, stems from its role as a readily available and versatile precursor in organometallic synthesis. fishersci.es It is considered a "workhorse" in the field due to its stability and the reactivity of its iron-iron bond. fishersci.es A key aspect of its utility is the cleavage of the dimer to generate the 17-electron radical [CpFe(CO)₂]• or the 18-electron cation [CpFe(CO)₂]⁺, which are highly reactive intermediates for the formation of a wide range of derivatives. This reactivity has been exploited to synthesize numerous new organoiron compounds through ligand substitution and other reactions. Furthermore, the dimer has found applications as a catalyst in polymerization processes. dokumen.pub

The compound is known by several names in chemical literature, which can be attributed to different systematic and common nomenclature systems.

Interactive Table: Nomenclature of this compound

| Nomenclature Type | Name |

| Common Name | This compound |

| Abbreviation | [CpFe(CO)₂]₂ or Fp₂ |

| Synonym | Bis(dicarbonylcyclopentadienyliron) |

| Synonym | Dicyclopentadienyl-di-iron tetracarbonyl |

| Synonym | Tetracarbonylbis(cyclopentadienyl)diiron |

| IUPAC Name | di-μ-carbonyldicarbonylbis(η⁵-cyclopenta-2,4-dien-1-yl)diiron |

This table summarizes the various names used to identify the compound. 195.15.0nih.govfishersci.co.ukamericanelements.com

Historical Context of Dicarbonylcyclopentadienyliron Dimer Discovery and Early Research

Isomeric Forms and Ligand Dynamics

In solution, [CpFe(CO)₂]₂ is not a single static structure but rather an equilibrium of three distinct isomers that rapidly interconvert at room temperature. wikipedia.orgchemeurope.com This dynamic behavior is a hallmark of its chemistry.

Analysis of cis, trans, and Unbridged (Open) Isomers

The this compound exists in three primary isomeric forms: cis, trans, and an unbridged (open) structure. alchetron.com

cis and trans Isomers: Both the cis and trans isomers feature a core structure where two (η⁵-C₅H₅)Fe units are linked by two bridging carbonyl (μ-CO) ligands and a metal-metal bond. wikipedia.org Each iron atom is also bonded to one terminal carbonyl ligand. The distinction between these two isomers lies in the relative spatial arrangement of the cyclopentadienyl (B1206354) (Cp) ligands with respect to the Fe-Fe axis. In the trans isomer, the Cp ligands are on opposite sides of the Fe₂(μ-CO)₂ plane, resulting in a centrosymmetric structure. wikipedia.org In the cis isomer, the Cp ligands are on the same side. wikipedia.org Solid-state analysis has revealed structural differences, such as a planar Fe₂C₂ ring in the trans isomer versus a folded rhomboid in the cis isomer. wikipedia.org In solution at room temperature, NMR studies indicate that the cis isomer is slightly more abundant than the trans isomer. wikipedia.org

Unbridged (Open) Isomer: The third isomer is an open, unbridged structure formulated as (η⁵-C₅H₅)(OC)₂Fe−Fe(CO)₂(η⁵-C₅H₅). wikipedia.org In this form, all four carbonyl ligands are terminal, and the two iron centers are held together solely by an iron-iron bond. alchetron.com The unbridged isomer is present in only small amounts at equilibrium but serves as a crucial intermediate in the interconversion of the cis and trans forms. wikipedia.org

Table 1: Characteristics of [CpFe(CO)₂]₂ Isomers in Solution

| Isomer | Bridging CO Ligands | Terminal CO Ligands | Cp Ligand Position | Relative Abundance |

| trans | 2 | 2 | Opposite sides | Abundant |

| cis | 2 | 2 | Same side | Slightly more abundant than trans |

| Unbridged (Open) | 0 | 4 | N/A | Low (serves as intermediate) |

Mechanisms and Kinetics of Isomeric Interconversion (Fluxionality)

The three isomers of [CpFe(CO)₂]₂ are in a state of rapid dynamic equilibrium in solution. alchetron.com This fluxionality involves the interconversion between the cis and trans isomers, a process that is understood to proceed primarily through the unbridged intermediate. wikipedia.org

The proposed mechanism involves the cleavage of the carbonyl bridges to form the open isomer, which then allows for rotation around the Fe-Fe bond. researchgate.net Subsequent reformation of the carbonyl bridges can lead to either the cis or trans configuration. researchgate.net This pathway facilitates the exchange of the Cp groups' relative positions. researchgate.net

Furthermore, the exchange between bridging and terminal carbonyl ligands is also a key feature of this compound's dynamics. The trans isomer can undergo this exchange either by passing through the open isomer or via a lower-energy twisting motion that does not require the complete breaking of both bridges. wikipedia.org In contrast, the cis isomer's ligands can only exchange via the open intermediate. wikipedia.org The activation energy for the process of cis-trans isomerization has been determined to be approximately 49.0 ± 4 kJ mol⁻¹ (11.7 ± 1 kcal mol⁻¹), which is consistent with a mechanism involving the breaking and reforming of carbonyl bridges. researchgate.net

Spectroscopic Elucidation of this compound Structures

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been indispensable in characterizing the fluxional nature and isomeric distribution of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluxionality and Isomer Distribution

NMR spectroscopy is a powerful tool for studying dynamic processes in molecules. wikipedia.org For [CpFe(CO)₂]₂, variable-temperature NMR studies have provided definitive evidence of the rapid interconversion of its isomers and the exchange of ligands.

At room temperature (around 25 °C), the ¹H NMR spectrum of [CpFe(CO)₂]₂ in solution displays only a single, sharp resonance for the cyclopentadienyl protons. wikipedia.orgchemeurope.com This observation indicates that the interconversion between the cis and trans isomers is occurring at a rate faster than the NMR timescale. wikipedia.org The spectrometer, therefore, detects only a time-averaged environment for all Cp protons, resulting in a single signal. As the temperature is lowered, this signal would broaden and eventually resolve into separate signals corresponding to the distinct electronic environments of the cis and trans isomers, representing the "slow exchange limit". wikipedia.org

Similarly, ¹³C NMR spectroscopy provides insight into the dynamics of the carbonyl ligands. At temperatures above -10 °C, the ¹³C NMR spectrum shows a single sharp signal for the carbonyl ligands. wikipedia.org This demonstrates that the exchange between the bridging and terminal carbonyl positions is also rapid on the NMR timescale, averaging their distinct chemical shifts into one observable peak.

Variable-temperature ¹³C NMR studies have been crucial in elucidating the mechanism of this exchange. researchgate.net As the temperature is lowered, the single carbonyl resonance broadens and eventually decoalesces into separate signals for the bridging and terminal carbonyls of the different isomers, allowing for a more detailed analysis of the exchange kinetics. researchgate.netacs.org The mechanism proposed to account for these spectral changes involves the breaking of carbonyl bridges, rotation about the Fe-Fe bond, and subsequent reformation of the bridges, which is consistent with the pathway for cis-trans isomerization. researchgate.net

Table 2: Summary of NMR Observations for [CpFe(CO)₂]₂ Fluxionality

| Nucleus | Temperature | Observation | Interpretation |

| ¹H | Room Temperature | Single sharp resonance for Cp protons | Rapid interconversion of cis and trans isomers averages the distinct proton environments. wikipedia.orgchemeurope.com |

| ¹³C | Above -10 °C | Single sharp resonance for CO ligands | Rapid exchange between bridging and terminal carbonyl positions averages their distinct chemical environments. wikipedia.org |

| ¹³C | Low Temperature | Multiple resonances for CO ligands | The exchange process is slowed, allowing for the resolution of signals for bridging and terminal COs in the different isomers. researchgate.net |

Infrared (IR) Spectroscopy for Distinguishing Bridging and Terminal Carbonyl Ligands

Infrared (IR) spectroscopy is a powerful tool for differentiating the coordination modes of carbonyl (CO) ligands in metal carbonyl complexes. The stretching frequency of a CO ligand is highly sensitive to its electronic environment and bonding mode. In this compound, two distinct types of CO ligands are present: terminal and bridging.

Terminal CO ligands, bonded to a single iron atom, exhibit stretching vibrations (ν(CO)) at higher frequencies, typically in the range of 1900-2100 cm⁻¹. In contrast, bridging CO ligands, which span the two iron centers, have their ν(CO) bands at lower frequencies, generally between 1750 and 1850 cm⁻¹. This shift to lower energy is a consequence of the C-O bond being weakened as the carbonyl ligand donates electron density to two metal centers instead of one.

The IR spectrum of a solution of this compound displays characteristic bands for both the cis and trans isomers, allowing for their simultaneous observation. The fluxional process of isomer interconversion is not rapid enough on the IR timescale to cause a coalescence of these distinct signals. semanticscholar.org For the cis isomer, symmetric and asymmetric stretches are observed for both terminal and bridging carbonyls. The trans isomer, possessing a center of symmetry, exhibits fewer IR-active bands.

| Isomer | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| cis | Terminal ν(CO) | ~1962, ~2007 | acs.orgacs.org |

| Bridging ν(CO) | ~1790 | semanticscholar.org | |

| trans | Terminal ν(CO) | ~1962 | acs.orgacs.org |

| Bridging ν(CO) | ~1780 | semanticscholar.orgwikipedia.org |

Raman Spectroscopy for Metal-Metal Bond Vibrational Modes

While IR spectroscopy is invaluable for probing the carbonyl ligands, Raman spectroscopy is particularly well-suited for observing the vibrational modes of the metal-metal bond, if one exists. The stretching vibration of a direct iron-iron bond is expected to be a weak IR absorber but a strong Raman scatterer. The low-frequency region of the Raman spectrum is therefore of significant interest. Theoretical calculations and experimental studies on analogous metal-metal bonded systems provide a framework for assigning the Fe-Fe stretching frequency. However, the debate over the existence of a direct Fe-Fe bond in this compound complicates the definitive assignment of a specific Raman band to this vibration. The observation of a band in the far-infrared or low-frequency Raman spectrum that is sensitive to isotopic substitution of the iron atoms would provide strong evidence for a direct metal-metal interaction.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of ultraviolet or visible light promotes an electron from an occupied molecular orbital to an unoccupied one. For transition metal complexes like this compound, several types of electronic transitions are possible, including d-d transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT).

The electronic spectrum of this compound is characterized by intense absorptions in the UV and visible regions. These transitions are generally assigned to charge-transfer bands, which are typically much stronger than the weaker d-d transitions. The specific absorption maxima (λmax) can be influenced by the solvent and the isomeric form of the complex. The study of these electronic transitions provides valuable information about the relative energies of the molecular orbitals involved in the metal-ligand and potential metal-metal bonding.

| Compound Type | λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|

| Iron Carbonyls | ~350 | σ → σ* (Fe-Fe) | |

| Transition Metal Complexes | Variable | d-d transitions, MLCT, LMCT |

Solid-State Structural Investigations of this compound

While spectroscopic methods provide information about the structure and dynamics in solution, solid-state techniques like X-ray and neutron diffraction offer a precise atomic-level picture of the molecule in its crystalline form.

X-ray Diffraction Analysis of Crystalline Isomers

Single-crystal X-ray diffraction has been instrumental in determining the solid-state structures of both the cis and trans isomers of this compound. These studies have confirmed the presence of bridging carbonyl ligands in both isomers. A key structural feature is the Fe₂C₂ rhomboid core formed by the two iron atoms and the two bridging carbonyl carbons.

In the crystalline state, the trans isomer exhibits a centrosymmetric structure with a planar Fe₂C₂ ring. wikipedia.org Conversely, the cis isomer has a folded Fe₂C₂ ring. wikipedia.org X-ray diffraction data also provides precise bond lengths and angles, revealing subtle differences in the Fe-Fe separation and Fe-C bond distances between the two isomers.

Neutron Diffraction Studies for Precise Atomic Localization and Electron Density Mapping

Neutron diffraction offers a complementary technique to X-ray diffraction. While X-rays are scattered by the electron cloud, neutrons are scattered by the atomic nuclei. This makes neutron diffraction particularly effective for accurately locating light atoms, such as hydrogen, in the presence of heavy atoms like iron.

For this compound, neutron diffraction studies have provided more precise positions for the hydrogen atoms of the cyclopentadienyl rings. Furthermore, by combining X-ray and neutron diffraction data, it is possible to generate electron density maps. These maps are crucial for visualizing the distribution of electrons within the molecule and provide experimental evidence to address the ongoing debate about the nature of the bonding between the two iron atoms.

Theoretical Perspectives on Bonding and Electron Density in this compound

The nature of the interaction between the two iron atoms in this compound has been a subject of considerable theoretical investigation and debate. Early descriptions of the molecule often depicted a direct iron-iron single bond to satisfy the 18-electron rule for each metal center.

However, more sophisticated molecular orbital calculations and analyses of electron density distributions have challenged this simple picture. Many theoretical studies suggest that there is no significant direct covalent bond between the two iron atoms. wikipedia.org Instead, the stability of the dimer is attributed to the formation of a four-center, two-electron bond within the Fe₂C₂ rhomboid core, mediated by the bridging carbonyl ligands.

The electron density maps derived from combined X-ray and neutron diffraction experiments provide crucial experimental data to test these theoretical models. The observation of low electron density in the region directly between the two iron nuclei lends support to the theoretical models that propose an absence of a direct Fe-Fe bond. wikipedia.org This ongoing dialogue between experimental observation and theoretical calculation continues to refine our understanding of the complex bonding in this and other bridged metal carbonyl dimers.

Quantum Chemical Calculations on the Iron-Iron Bond Nature

The existence and nature of a direct covalent bond between the two iron centers in the bridged isomers of this compound have been a subject of considerable scientific debate. While early representations and the application of the 18-electron rule often depict a distinct Fe-Fe single bond, numerous high-level quantum chemical calculations have provided a more complex and nuanced picture. acs.orgresearchgate.net

Theoretical analyses, primarily employing Density Functional Theory (DFT), suggest the absence of a significant, direct Fe-Fe covalent bond in the ground state of the more stable bridged isomers (cis and trans). unipd.it These computational studies are consistent with experimental X-ray crystallographic data, which indicate a lack of significant electron density accumulation in the region between the two iron atoms. acs.org Instead of a direct metal-metal bond, the stability of the dimer is attributed primarily to the electron-delocalized, three-center-two-electron bonds within the Fe-(μ-CO)-Fe bridges. unipd.it Some analyses describe a unique 4-centered, 2-electron bond around the Fe-(CO)₂-Fe core as being responsible for the closed-shell electronic structure. unipd.it

The table below summarizes typical parameters obtained from QTAIM analyses for different types of chemical bonds, illustrating what would be expected in a theoretical study of the dimer.

| Parameter | Description | Typical Value for Covalent Bond (e.g., C-C) | Typical Value for Fe-Fe Interaction in Clusters | Expected Finding for Bridged [CpFe(CO)₂]₂ |

|---|---|---|---|---|

| Bond Critical Point (BCP) | A point of minimum electron density between two bonded atoms. | Present | Present, but with weak character | Likely Absent |

| Electron Density at BCP (ρ(r)) | Magnitude of electron density at the BCP. | ~2.5 e/ų | 0.11–0.22 a.u. (~0.7-1.5 e/ų) | N/A (If BCP is absent) |

| Laplacian of Electron Density (∇²ρ(r)) | Indicates concentration (negative) or depletion (positive) of electrons. | Negative | Often Positive | N/A (If BCP is absent) |

Despite this evidence, some researchers argue that the absence of a BCP or low electron density is not definitive proof of the non-existence of a chemical bond, and that chemical reactivity and spectroscopic data support the presence of an Fe-Fe interaction that has bonding character. acs.org Computational models of the dimer's fragmentation show that as the Fe-Fe distance increases slightly, the electronic structure changes to one indicative of a covalent metal-metal bond, suggesting that this bond is readily accessible along a reaction coordinate. unipd.it

Molecular Orbital Theory and Frontier Orbital Analysis of this compound

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of molecules. The reactivity is often dominated by the interactions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier orbitals. mdpi.comias.ac.in The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as chemical hardness (η), which is a measure of resistance to charge transfer.

While specific MO energy levels for the [CpFe(CO)₂]₂ isomers are highly dependent on the computational method, data from closely related iron carbonyl complexes provide representative values and insights.

| Parameter | Formula | Description | Representative Value (eV) for a cis-Fe(CO)₂ Complex |

|---|---|---|---|

| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital | -5.89 |

| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.77 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Energy difference indicating reactivity. | 4.12 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to change in electron distribution. | 2.06 |

| Electronic Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Describes the escaping tendency of electrons. | -3.83 |

Data based on calculations for a related cis-[(NC₅H₄-S)₂Fe(CO)₂] complex at the DFT B3LYP/6–311+G(d,p) level.

For the this compound, the frontier orbitals are complex combinations of metal d-orbitals, cyclopentadienyl π-orbitals, and carbonyl π and π* orbitals. The character of these orbitals dictates the molecule's reactivity towards various reagents.

To provide a more quantitative description of the bonding interactions, the Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV) method has been employed. This bond analysis technique decomposes the total bonding energy into constituent parts, such as electrostatic, Pauli repulsion, and orbital interaction terms. Crucially, it allows for the quantification of ligand donation (L→M) and metal back-donation (M→L).

An ETS-NOCV analysis of the cis and trans isomers of [CpFe(CO)₂]₂ revealed that the iron-carbonyl bonds have a significant π back-donation component, where electron density flows from the iron d-orbitals into the empty π* orbitals of the carbonyl ligands. This interaction is a key feature of metal carbonyl chemistry and is responsible for the strengthening of the M-C bond and the weakening of the C-O bond. The study concluded that this π back-donation is stronger in the trans isomer than in the cis isomer. unipd.it Furthermore, the cyclopentadienyl ligand was found to be the weakest back-donation acceptor of the ligands present. unipd.it

Synthetic Methodologies and Derivatization of Dicarbonylcyclopentadienyliron Dimer

Established Synthetic Pathways for Dicarbonylcyclopentadienyliron Dimer

The conventional and widely used method for preparing [CpFe(CO)₂]₂ involves the thermal reaction between iron pentacarbonyl, Fe(CO)₅, and dicyclopentadiene (B1670491). wikipedia.org The process is typically carried out in a high-boiling solvent, such as diisopropylbenzene. researchgate.net The initial step of the reaction is the thermal cracking of dicyclopentadiene to yield its monomer, cyclopentadiene (B3395910). This monomer then reacts with Fe(CO)₅. The thermal pathway proceeds through the formation of a hydride intermediate, ultimately leading to the formation of the stable, dark reddish-purple crystalline dimer. wikipedia.org This robust method is a standard procedure, frequently used in instructional laboratory settings for its reliability. wikipedia.org

Alternatively, [CpFe(CO)₂]₂ can be synthesized under photochemical conditions. This route also begins with the reaction of cyclopentadiene and Fe(CO)₅, but utilizes ultraviolet (UV) irradiation to initiate the reaction. Like the thermal route, the photochemical pathway involves a hydride intermediate. wikipedia.org However, the specific intermediates and reaction kinetics can differ significantly. Picosecond time-resolved infrared spectroscopy studies have shown that UV photolysis leads to the rapid formation of intermediates, including a triply bridged species, CpFe(μ-CO)₃FeCp, within picoseconds. acs.org Photochemical methods can also be employed to induce reactions of the dimer itself, such as the substitution of a carbonyl ligand or insertion of other molecules into the iron-iron bond. yu.edu.joresearchgate.net

Table 1: Comparison of Synthetic Routes to [CpFe(CO)₂]₂

| Feature | Thermal Synthesis | Photochemical Synthesis |

|---|---|---|

| Energy Source | Heat | UV Light |

| Typical Reactants | Iron Pentacarbonyl, Dicyclopentadiene | Iron Pentacarbonyl, Dicyclopentadiene |

| Initial Step | Thermal cracking of dicyclopentadiene | Photochemical activation |

| Key Intermediate Type | Hydride intermediate | Hydride and bridged carbonyl intermediates (e.g., CpFe(μ-CO)₃FeCp) |

| Primary Product | [CpFe(CO)₂]₂ | [CpFe(CO)₂]₂ |

Generation of Dicarbonylcyclopentadienyliron Anion ([CpFe(CO)₂]⁻) from the Dimer

The iron-iron bond in [CpFe(CO)₂]₂ is susceptible to cleavage by reducing agents, which generates the potent nucleophile, the dicarbonylcyclopentadienyliron anion, [CpFe(CO)₂]⁻, often referred to as Fp⁻. This anion is a versatile reagent for the formation of new carbon-metal and heteroatom-metal bonds.

Chemical reduction is the most common method for generating the Fp anion. This involves treating a solution of the dimer with a strong reducing agent. A variety of reagents are effective for this two-electron reduction process. The resulting product is an alkali metal salt of the Fp anion, such as Na[CpFe(CO)₂] or K[CpFe(CO)₂]. wikipedia.org

Commonly used reducing agents include:

Sodium metal: Often used as a dispersion or freshly cut pieces in a solvent like tetrahydrofuran (B95107) (THF). latech.edu

Sodium amalgam (Na/Hg): A vigorous and effective reagent for the reduction, performed by stirring the dimer with the amalgam in THF. wikipedia.orglatech.edu

Sodium-potassium alloy (NaK): A potent liquid reducing agent. wikipedia.org

Potassium graphite (B72142) (KC₈): An intercalated graphite compound that serves as a solid reductant. wikipedia.org

Alkali metal trialkylborohydrides: These provide a source of hydride for the reduction. wikipedia.org

The resulting anionic salt, [CpFe(CO)₂]Na, is an excellent Sₙ2 nucleophile, capable of reacting with a wide array of electrophiles, such as alkyl halides, to form new iron-carbon bonds. wikipedia.org

Table 2: Selected Reagents for Reductive Cleavage of [CpFe(CO)₂]₂

| Reducing Agent | Chemical Formula | Typical Product |

|---|---|---|

| Sodium Metal | Na | [CpFe(CO)₂]Na |

| Sodium Amalgam | Na(Hg) | [CpFe(CO)₂]Na |

| Sodium-Potassium Alloy | NaK | [CpFe(CO)₂]Na / [CpFe(CO)₂]K |

| Potassium Graphite | KC₈ | [CpFe(CO)₂]K |

Electrochemical Methods for Generating [CpFe(CO)₂]⁻

In addition to chemical methods, the [CpFe(CO)₂]⁻ anion can be generated through electrochemical reduction of the dimer. wikipedia.org Cyclic voltammetry studies show that the reduction of [CpFe(CO)₂]₂ is an irreversible, two-electron process that results in the scission of the iron-iron bond to form two equivalents of the anion. researchgate.net This electrochemical behavior contrasts with its isoelectronic analogue, [CpCr(NO)₂]₂, which undergoes a reversible one-electron reduction to form a radical anion without cleaving the metal-metal bond. researchgate.net Photochemical methods can also facilitate electron transfer from a suitable donor to generate the Fp anion. For instance, irradiation in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) dimer analogue results in the generation of two equivalents of [CpFe(CO)₂]⁻. researchgate.net

Formation of Halide Derivatives ([CpFe(CO)₂]X) from Oxidative Cleavage

The iron-iron bond of [CpFe(CO)₂]₂ can also be cleaved through oxidation. Treatment of the dimer with halogens (X₂) results in the oxidative cleavage of the Fe-Fe bond to yield two equivalents of the corresponding cyclopentadienyliron dicarbonyl halide, [CpFe(CO)₂]X, where X can be chloride, bromide, or iodide. wikipedia.org In this reaction, the formal oxidation state of iron changes from +1 in the dimer to +2 in the resulting halide monomer. wikipedia.orgchemeurope.com

The general reaction is: [CpFe(CO)₂]₂ + X₂ → 2 [CpFe(CO)₂]X (where X = Cl, Br, I)

These halide derivatives, such as CpFe(CO)₂I, are themselves valuable starting materials for further synthesis. wikipedia.orgrsc.org

Table 3: Halide Derivatives from Oxidative Cleavage of [CpFe(CO)₂]₂

| Halogen Reactant | Formula | Product Name | Product Formula |

|---|---|---|---|

| Chlorine | Cl₂ | Dicarbonylcyclopentadienyliron chloride | [CpFe(CO)₂]Cl |

| Bromine | Br₂ | Dicarbonylcyclopentadienyliron bromide | [CpFe(CO)₂]Br |

| Iodine | I₂ | Dicarbonylcyclopentadienyliron iodide | [CpFe(CO)₂]I |

Advanced Synthetic Strategies for Dicarbonylcyclopentadienyliron Complexes

Advanced synthetic methodologies for dicarbonylcyclopentadienyliron complexes focus on creating novel derivatives with tailored electronic and steric properties. These strategies often involve the modification of the core structure, either by altering the cyclopentadienyl (B1206354) (Cp) ligand itself or by employing modern energy sources to improve reaction efficiency and yield.

Ligand Modification and Substitution Reactions on the Cyclopentadienyl Ring

While substitution of the carbonyl ligands on the iron center is a common synthetic route, direct functionalization of the coordinated cyclopentadienyl ring offers a powerful method for tuning the properties of the resulting complexes. The Cp ring in cyclopentadienyliron complexes can undergo reactions analogous to those of aromatic organic compounds, although its reactivity is significantly influenced by the electron-donating or -withdrawing nature of the iron center.

The modification of a cyclopentadienylmetal complex can be approached by replacing the hydrogen atoms on the Cp ring. This can be achieved through methods such as metallation of the Cp ring followed by reaction with an electrophile. wits.ac.za Although ferrocene (B1249389) is more renowned for its facile electrophilic substitution reactions, which are significantly faster than those of benzene, the Cp ring in dicarbonylcyclopentadienyliron systems can also be functionalized. psgcas.ac.in

Another significant strategy involves the activation of arene ligands by complexation to a CpFe⁺ moiety, which facilitates nucleophilic aromatic substitution (SNAr) reactions. tandfonline.com In these systems, chloroarene or nitroarene ligands complexed to the cyclopentadienyliron cation readily react with a variety of nucleophiles, including alkoxides, amines, and carbanions, to replace the chloro or nitro groups. tandfonline.comislandscholar.ca This demonstrates the powerful activating effect of the CpFe⁺ group, which can be leveraged to synthesize complex, functionalized molecules. Pyrolytic sublimation of these SNAr products can then liberate the free substituted arene ligand. tandfonline.comislandscholar.ca

The table below summarizes representative substitution reactions on ligands attached to a cyclopentadienyliron moiety, illustrating the versatility of this approach for creating new carbon-carbon and carbon-heteroatom bonds.

| Starting Complex Type | Nucleophile | Leaving Group | Product Type | Ref. |

| η⁶-Chloroarene-η⁵-CpFe⁺ | Piperidine | Cl⁻ | η⁶-(Piperidinyl)arene-η⁵-CpFe⁺ | tandfonline.com |

| η⁶-Nitroarene-η⁵-CpFe⁺ | CF₃CH₂O⁻ | NO₂⁻ | η⁶-(Trifluoroethoxy)arene-η⁵-CpFe⁺ | tandfonline.com |

| η⁶-Chloroarene-η⁵-CpFe⁺ | Diethyl malonate anion | Cl⁻ | η⁶-(Diethyl malonyl)arene-η⁵-CpFe⁺ | tandfonline.com |

| η⁶-Dichlorobenzene-η⁵-CpFe⁺ | Ethyl acetoacetate (B1235776) anion | Cl⁻ | η⁶-(Chloro-acetyl(ethoxycarbonyl)methyl)benzene-η⁵-CpFe⁺ | islandscholar.ca |

Microwave-Assisted Synthesis of Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organometallic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. researchgate.netsemanticscholar.org This technique utilizes microwave irradiation to directly and efficiently heat the solvent and reactants, leading to a rapid increase in temperature and reaction rate. semanticscholar.org

The application of microwave energy has proven effective in the synthesis of derivatives of dicarbonylcyclopentadienyliron. For instance, the synthesis of new organometallic phosphine (B1218219) complexes can be achieved through the reaction of Cyclopentadienyliron dicarbonyl iodide (CpFe(CO)₂I) with phosphine ligands. utar.edu.my A study detailed the successful synthesis of [CpFe(CO)₂(PPh₂(p-C₆H₄NMe₂))]I by reacting CpFe(CO)₂I with 4-(dimethylamino)phenyldiphenylphosphine (B1306617) in toluene (B28343). utar.edu.my The use of microwave irradiation facilitated this substitution reaction, providing a rapid and efficient route to the desired product. utar.edu.my

The following table compares the reaction conditions for a conventional method versus a microwave-assisted synthesis for a representative derivatization reaction.

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

| Reactant | CpFe(CO)₂I + Phosphine Ligand | CpFe(CO)₂I + Phosphine Ligand |

| Solvent | Toluene | Toluene |

| Temperature | ~110 °C | 110 °C |

| Reaction Time | Several hours to days | 30 minutes |

| Outcome | Product formation | Efficient product formation |

This comparison highlights the primary advantage of microwave assistance: a drastic reduction in reaction time from hours to minutes, which aligns with the principles of green chemistry by reducing energy consumption. researchgate.netutar.edu.my This rapid and efficient methodology is applicable to a range of derivatives, making it a valuable strategy in the synthesis of advanced dicarbonylcyclopentadienyliron complexes. utar.edu.my

Reactivity and Mechanistic Studies of Dicarbonylcyclopentadienyliron Dimer and Its Derivatives

Photochemistry and Photoinduced Reactions of [CpFe(CO)₂]₂

The photochemical behavior of dicarbonylcyclopentadienyliron dimer, [CpFe(CO)₂]₂, has been a subject of extensive research, revealing complex reaction pathways upon irradiation. These studies are crucial for understanding the fundamental reactivity of this organometallic compound and for its application in photochemically driven processes.

Photoexcitation of [CpFe(CO)₂]₂ can initiate electron transfer processes, particularly in the presence of suitable electron donors. A notable example involves the use of a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) dimer analogue, 1-benzyl-1,4-dihydronicotinamide dimer, ((BNA)₂). acs.orgnih.gov Irradiation of the absorption band of (BNA)₂ in a solution containing [CpFe(CO)₂]₂ leads to the generation of two equivalents of the cyclopentadienyliron dicarbonyl anion, [CpFe(CO)₂]⁻. acs.orgnih.gov This process is accompanied by the oxidation of (BNA)₂ to yield two equivalents of BNA⁺. acs.orgnih.gov

Mechanistic studies, including quantum yield measurements, electrochemical analysis, and transient absorption spectroscopy, have elucidated that the photochemical formation of [CpFe(CO)₂]⁻ is initiated by a photoinduced electron transfer. acs.orgnih.gov The process proceeds from the triplet excited state of the (BNA)₂ to the [CpFe(CO)₂]₂ molecule. acs.orgnih.govewha.ac.kr This reaction highlights the ability of the dimer to act as an electron acceptor under photochemical conditions.

Table 1: Key Species in the Photoinduced Electron Transfer Reaction

| Compound/Ion | Formula | Role in Reaction |

| This compound | [CpFe(CO)₂]₂ | Electron Acceptor |

| 1-Benzyl-1,4-dihydronicotinamide dimer | (BNA)₂ | Photoinduced Electron Donor |

| Cyclopentadienyliron dicarbonyl anion | [CpFe(CO)₂]⁻ | Product |

| 1-Benzyl-1,4-dihydronicotinamide cation | BNA⁺ | Product |

Upon ultraviolet (UV) or visible light irradiation, [CpFe(CO)₂]₂ undergoes ligand dissociation, primarily involving the loss of a carbonyl (CO) ligand. rsc.org Time-resolved infrared (TRIR) spectroscopy has been a powerful tool in identifying the transient species formed during these reactions. researchgate.net

Photolysis of [CpFe(CO)₂]₂ in solution leads to two primary photochemical pathways:

CO Loss: This pathway results in the formation of a triply bridged intermediate, Cp₂Fe₂(μ-CO)₃. rsc.orgresearchgate.net Ultrafast time-resolved UV/visible absorption studies in cyclohexane solution have shown that this long-lived CO-loss product is formed within 40 picoseconds. researchgate.net The precursor to this species is suggested to be a coordinatively unsaturated intermediate, (Cp)(CO)Fe(μ-CO)₂Fe(Cp), with a lifetime of 15 picoseconds. researchgate.net

Metal-Metal Bond Cleavage: This pathway generates the 17-electron radical species, CpFe(CO)₂•. rsc.org

The competition between these two pathways can be influenced by the wavelength of irradiation. rsc.org Matrix isolation studies at low temperatures have provided further insights into these processes. For instance, UV irradiation of [CpFe(CO)₂]₂ in a matrix at 12 K leads to the formation of the triply bridged dimer, [(μ-CO)₃{(η⁵-C₅H₅)Fe}₂]. researchgate.net Prolonged photolysis under these conditions can lead to further CO loss, yielding [CpFe(CO)]₂, which lacks bridging CO groups. rsc.org

Table 2: Photoproducts of [CpFe(CO)₂]₂ Irradiation

| Photoproduct | Formula | Key Feature |

| Triply Bridged Dimer | CpFe(μ-CO)₃FeCp | Loss of one terminal CO ligand |

| Cyclopentadienyliron dicarbonyl radical | CpFe(CO)₂• | Homolytic cleavage of the Fe-Fe bond |

| Dibridged Dimer | [CpFe(CO)]₂ | Loss of two terminal CO ligands |

Electrochemical Behavior and Redox Chemistry of this compound

The electrochemical properties of [CpFe(CO)₂]₂ are characterized by its ability to undergo both oxidation and reduction reactions, leading to the cleavage of the iron-iron bond.

[CpFe(CO)₂]₂ + 2e⁻ → 2 [CpFe(CO)₂]⁻

Oxidation: Oxidative cleavage of the Fe-Fe bond occurs upon reaction with halogens (X₂ where X = Cl, Br, I). This reaction yields the corresponding cyclopentadienyliron dicarbonyl halides, CpFe(CO)₂X, which are Fe(II) species. wikipedia.org The reaction is as follows:

[CpFe(CO)₂]₂ + X₂ → 2 CpFe(CO)₂X

The redox potentials of organometallic complexes like [CpFe(CO)₂]₂ are intrinsically linked to their electronic structure. While specific redox potential values for the dimer are not detailed in the provided search results, general principles can be applied. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of the oxidation and reduction potentials, respectively.

In related iron-porphyrin systems, computational studies have shown a reasonable agreement between calculated and experimental redox potentials. nih.gov For [CpFe(CO)₂]₂, the HOMO is expected to have significant Fe-Fe bonding character. Oxidation would involve the removal of an electron from this orbital, leading to the cleavage of the metal-metal bond. Conversely, the LUMO is likely an Fe-Fe antibonding orbital. The addition of electrons during reduction populates this orbital, also resulting in the scission of the iron-iron bond.

The electronic environment around the iron centers, influenced by the cyclopentadienyl (B1206354) and carbonyl ligands, dictates the precise energy levels of these frontier orbitals and thus the redox potentials. For instance, substitution of CO ligands with more electron-donating phosphine (B1218219) ligands would be expected to make the complex easier to oxidize (a more negative oxidation potential).

Carbonyl Ligand Exchange Mechanisms

The carbonyl ligands in [CpFe(CO)₂]₂ are not static and can undergo exchange between bridging and terminal positions. This dynamic process is observable by techniques such as ¹³C NMR spectroscopy, which shows a single sharp CO signal at room temperature, indicating a rapid exchange process on the NMR timescale. wikipedia.org

A proposed mechanism for this exchange involves the breaking of a carbonyl bridge to form an unbridged intermediate, followed by rotation around the Fe-Fe bond, and subsequent reformation of the bridge. researchgate.net This mechanism accounts for the observed changes in the ¹³C NMR spectrum and is consistent with the energy barrier calculated for the cis-trans isomerization of the cyclopentadienyl groups. researchgate.net The activation energy for this process has been determined to be approximately 49.0 ± 4 kJ mol⁻¹ (11.7 ± 1 kcal mol⁻¹). researchgate.net

This fluxional behavior is a characteristic feature of many bridged metal carbonyl dimers and plays a crucial role in their reactivity, as the transiently formed unbridged species can be more susceptible to ligand substitution or other reactions.

Interconversion of Bridging and Terminal Carbonyls

The dynamic process of carbonyl exchange in the this compound involves the interconversion of its isomeric forms. wikipedia.org The cis and trans isomers interconvert through the open, non-bridged isomer. wikipedia.org This fluxionality is also responsible for the exchange between bridging and terminal carbonyl ligands.

The mechanism for this exchange differs between the isomers:

Cis Isomer : The exchange of bridging and terminal carbonyls can only occur via the open isomer. wikipedia.org

Trans Isomer : This isomer has two pathways for carbonyl exchange. It can proceed through the open isomer, or via a twisting motion that does not involve the complete breaking of both carbonyl bridges. wikipedia.org

This rapid interconversion makes the molecule's structure fluxional, a phenomenon readily observed in its spectroscopic data. In the ¹H NMR spectrum at 25 °C, the rapid exchange process leads to the observation of only a single, averaged signal for the Cp ligands. wikipedia.org However, the process is not fast enough to average out the distinct signals in the infrared (IR) spectrum. As a result, each isomer displays characteristic absorptions for both bridging CO ligands (around 1780 cm⁻¹) and terminal CO ligands (around 1980 cm⁻¹). wikipedia.org

Kinetic and Thermodynamic Studies of Carbonyl Exchange

Kinetic studies of the carbonyl exchange process provide insight into the energy barriers of the interconversion. A mechanism involving the breaking of carbonyl bridges, rotation around the Fe-Fe bond, and subsequent reformation of the bridges has been proposed to account for the changes observed in the ¹³C NMR spectrum. researchgate.net For the parent dimer, the activation energy for this process has been determined to be approximately 49.0 ± 4 kJ mol⁻¹ (11.7 ± 1 kcal mol⁻¹). researchgate.net This value is notably close to the activation energy reported for the cis-trans isomerization of the Cp groups, supporting a concerted mechanism. researchgate.net

| Parameter | Value | Source |

| Activation Energy (Carbonyl Exchange) | 49.0 ± 4 kJ mol⁻¹ | researchgate.net |

| IR Frequency (Bridging CO) | ~1780 cm⁻¹ | wikipedia.org |

| IR Frequency (Terminal CO) | ~1980 cm⁻¹ | wikipedia.org |

Nucleophilic and Electrophilic Reactions of Dicarbonylcyclopentadienyliron Complexes

The dicarbonylcyclopentadienyliron moiety, often abbreviated as "Fp," can be readily modified to generate both cationic electrophilic complexes and a highly nucleophilic anion, leading to a rich and diverse reaction chemistry.

Nucleophilic Addition to Cationic Dicarbonylcyclopentadienyliron-Alkene/Alkyne Complexes

The coordination of an alkene or alkyne to the cationic [CpFe(CO)₂]⁺ (or Fp⁺) fragment strongly activates the unsaturated ligand toward nucleophilic attack. chemeurope.com This activation provides a powerful tool for carbon-carbon bond formation. chemeurope.com A wide variety of nucleophiles, including those based on oxygen, nitrogen, and carbon, can add to the coordinated ligand. researchgate.net

For example, the reaction of the cationic η²-alkyne complex, [Fp(η²-Ph-C≡C-Ph)]BF₄, with different nucleophiles can yield a range of products, including cis- and trans-alkenyl complexes and various metallacycles. researchgate.net

Nucleophilic additions to Fp-alkene and Fp-alkyne complexes often proceed with high selectivity.

Regioselectivity : In additions to Fp-alkene complexes, the nucleophile typically attacks at the more substituted carbon of the alkene. chemeurope.com

Stereoselectivity : For Fp-alkyne complexes, the stereochemistry of the resulting alkenyl product is highly dependent on the basicity of the attacking nucleophile. researchgate.net A correlation between the pKb of the nucleophile and the product distribution has been established. Less basic nucleophiles tend to add directly to the alkyne ligand from the exo-side, resulting in trans-alkenyl products. researchgate.net In contrast, more basic nucleophiles can initially attack one of the carbonyl ligands. This leads to acyl intermediates which then rearrange to give cis-alkenyl products or metallacycles. researchgate.net The equilibrium of this initial CO addition, governed by the nucleophile's basicity, is the key determinant of the final product's stereochemistry. researchgate.net

| Nucleophile Basicity | Site of Initial Attack | Primary Product Stereochemistry | Source |

| Low | η²-Alkyne Ligand | trans-Alkenyl Complex | researchgate.net |

| High | Carbonyl Ligand | cis-Alkenyl Complex / Metallacycle | researchgate.net |

The Fp group can be considered a protecting group for alkenes, as the coordinated ligand is stable towards conditions like bromination and hydrogenation. chemeurope.com After the nucleophilic addition has been performed, the newly formed organic moiety can be easily released from the iron center. Treatment with sodium iodide in acetone or gentle warming with acetonitrile are effective methods for decomplexation, liberating the functionalized alkene. chemeurope.com This release allows the versatile chemistry of the Fp-activated complexes to be applied in organic synthesis.

Reactions of [CpFe(CO)₂]⁻ as a Strong Nucleophile

Reductive cleavage of the this compound, typically with sodium amalgam or potassium triethylborohydride, produces the potent dicarbonylcyclopentadienyliron anion, [CpFe(CO)₂]⁻, commonly referred to as Fp⁻. chemeurope.com This anion is a powerful nucleophile widely used in organometallic synthesis. chemeurope.comresearchgate.net

Its high nucleophilicity allows it to react with a vast array of electrophiles. A primary application is in the formation of stable iron-carbon σ-bonds through reactions with organic halides. chemeurope.comresearchgate.net

Reaction with Alkyl Halides : Fp⁻ readily displaces halide ions from sp³-hybridized carbons in alkyl halides (e.g., CH₃I) to form Fp-alkyl complexes. chemeurope.com

Reaction with Aryl and Vinyl Halides : The anion is also capable of reacting with sp²-hybridized carbons in non-fluorinated aryl and vinyl halides. researchgate.net These reactions can proceed via different mechanisms, and in the presence of a proton source like t-BuOH, can lead to the formation of reduced arenes and alkenes. researchgate.net

The table below summarizes the reaction of potassium dicarbonylcyclopentadienyliron ([CpFe(CO)₂]K) with various organic halides in THF, demonstrating the formation of both substitution products and reduced organic molecules.

| Organic Halide | Anion Trap | Product (R-Fp) Yield (%) | Product (RH/RD) Yield (%) | Source |

| p-Iodotoluene | None | 15 | 10 | researchgate.net |

| p-Iodotoluene | t-BuOH | 0 | 40 | researchgate.net |

| β-Iodostyrene | None | 5 | 45 | researchgate.net |

| β-Iodostyrene | t-BuOD | 0 | 45 (D) | researchgate.net |

| p-Iodobenzonitrile | None | 20 | 45 | researchgate.net |

| p-Iodobenzonitrile | t-BuOD | 0 | 50 (D) | researchgate.net |

Alkylation and Acylation Reactions

The this compound can be reductively cleaved to generate alkali metal derivatives containing the Fp anion. wikipedia.org Common reducing agents include sodium metal, sodium amalgam, or potassium graphite (B72142). wikipedia.org The resulting sodium salt, sodium dicarbonylcyclopentadienyliron(ate) (NaFp), is a potent nucleophile, demonstrating nucleophilicity one to two orders of magnitude greater than thiophenolate (PhS⁻) in reactions with primary and secondary alkyl bromides. wikipedia.org

This high nucleophilicity allows for efficient alkylation and acylation reactions when NaFp is treated with appropriate electrophiles. These reactions proceed via an Sₙ2 mechanism, leading to the formation of a new iron-carbon sigma (σ) bond.

Table 1: Representative Alkylation and Acylation Reactions of Na[CpFe(CO)₂]

| Electrophile | Reagent | Product |

|---|---|---|

| Methyl iodide | CH₃I | CpFe(CO)₂CH₃ wikipedia.org |

| Benzyl bromide | C₆H₅CH₂Br | CpFe(CO)₂CH₂C₆H₅ |

| Acetyl chloride | CH₃COCl | CpFe(CO)₂C(O)CH₃ |

Formation of Metal-Carbon sigma (σ) Bonds

The alkylation and acylation of the Fp anion are primary methods for the synthesis of stable organoiron complexes containing iron-carbon σ-bonds. sigmaaldrich.com The reaction of Na[CpFe(CO)₂] with an alkyl halide (RX) or an acyl halide (R(CO)X) results in the displacement of the halide and the formation of CpFe(CO)₂R and CpFe(CO)₂C(O)R, respectively.

For example, the treatment of NaFp with methyl iodide yields the methyl derivative, CpFe(CO)₂CH₃, and sodium iodide. wikipedia.org These resulting alkyl and acyl complexes are themselves valuable reagents in organic synthesis.

Transition Metal-Catalyzed Coupling Reactions Involving Dicarbonylcyclopentadienyliron Intermediates

Dicarbonylcyclopentadienyliron halides, such as Cp(CO)₂FeI, can function as organometallic coupling partners in transition metal-catalyzed reactions to form metal-carbon bonds. rsc.org These reactions are analogous to traditional carbon-carbon cross-coupling reactions, where the iron complex acts similarly to an organic electrophile. rsc.org

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are effective in promoting the formation of carbon-carbon bonds between dicarbonylcyclopentadienyliron iodide and various organic substrates. rsc.org A notable example is the Pd/Cu-catalyzed cross-coupling reaction of Cp(CO)₂FeI with terminal alkynes. rsc.org This methodology, inspired by the Sonogashira coupling, provides an efficient route to σ-alkynyl iron complexes.

The reaction proceeds efficiently under mild conditions. For instance, using a catalytic system of PdCl₂(NCMe)₂ and CuI, the coupling of Cp(CO)₂FeI with ethynylpyridines can achieve high yields (67% to 96%) at room temperature or slightly elevated temperatures (60 °C). rsc.org

Table 2: Palladium-Catalyzed Coupling of Cp(CO)₂FeI with Ethynylpyridines

| Alkyne | Catalyst System | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 2-Ethynylpyridine | PdCl₂(NCMe)₂/CuI | Room Temp | 20 min | 96 rsc.org |

| 3-Ethynylpyridine | PdCl₂(NCMe)₂/CuI | 60 | 30 min | 85 rsc.org |

| 4-Ethynylpyridine | PdCl₂(NCMe)₂/CuI | 60 | 30 min | 67 rsc.org |

Data sourced from a study on pyridylethynylation of cyclopentadienyliron dicarbonyl iodide. rsc.org

Mechanistic Investigations of Cross-Coupling Processes

The mechanism of the palladium-catalyzed coupling of Cp(CO)₂FeI is believed to be analogous to that of established carbon-carbon cross-coupling reactions. rsc.org The proposed catalytic cycle for the Pd/Cu-catalyzed reaction with a terminal alkyne involves several key steps:

Oxidative Addition : A coordinatively unsaturated Pd(0) species undergoes oxidative addition with the iron complex, Cp(CO)₂FeI, to form a binuclear Fe-Pd intermediate. rsc.org

Transmetalation : In the presence of a copper(I) co-catalyst, the terminal alkyne forms a copper acetylide. This species then transfers the alkynyl group to the palladium center in a transmetalation step. rsc.org

Reductive Elimination : The resulting palladium intermediate undergoes reductive elimination, forming the final σ-alkynyl iron product, Cp(CO)₂Fe-C≡CR, and regenerating the catalytically active Pd(0) species. rsc.org

Under copper-free conditions, alternative pathways can occur. For example, the reaction of Cp(CO)₂FeI with 2-ethynylpyridine can lead to the formation of a binuclear FePd μ-pyridylvinylidene complex, suggesting a different reaction cascade involving π-coordination of the alkyne to the Fe-Pd intermediate followed by rearrangement. rsc.org

Ligand Substitution Reactions on Dicarbonylcyclopentadienyliron Halides

Dicarbonylcyclopentadienyliron halides, such as CpFe(CO)₂X (where X = Cl, Br, I), are 18-electron complexes. libretexts.org They can undergo ligand substitution reactions where one of the ligands, typically a carbonyl (CO) group, is replaced by another ligand (L). The mechanism of this exchange is dictated by the electronic saturation of the metal center.

Associative and Dissociative Mechanisms of Ligand Exchange

Ligand substitution at a metal center generally proceeds through a continuum of mechanisms bounded by two extremes: the dissociative (D) and associative (A) pathways. libretexts.org

Dissociative (D) Mechanism : For saturated 18-electron complexes like CpFe(CO)₂X, a dissociative pathway is generally favored. libretexts.orglibretexts.org This mechanism involves a slow, rate-determining first step where a ligand (e.g., CO) dissociates from the iron center, forming a coordinatively unsaturated 16-electron intermediate, [CpFe(CO)X]. libretexts.org This intermediate is then rapidly trapped by the incoming ligand (L) to form the final 18-electron product, [CpFe(CO)(L)X]. libretexts.org The rate of a purely dissociative reaction is independent of the concentration of the incoming ligand and exhibits a positive entropy of activation (ΔS‡) due to the increase in disorder in the transition state. libretexts.orgdalalinstitute.com

Associative (A) Mechanism : A purely associative mechanism, which would involve the initial formation of a 20-electron intermediate, is electronically unfavorable and thus unlikely for 18-electron complexes. libretexts.orglibretexts.org However, an associative pathway can become accessible if a ligand already coordinated to the metal can change its bonding mode to create a vacant coordination site. libretexts.org For the CpFe(CO)₂X system, this could occur through a haptotropic shift of the cyclopentadienyl ligand from η⁵ to η³, effectively opening a site for the incoming ligand to associate. libretexts.orgionicviper.org The reaction would then proceed through an 18-electron intermediate. The rate of an associative reaction is dependent on the concentration of both the metal complex and the incoming ligand and is characterized by a negative entropy of activation (ΔS‡). dalalinstitute.comcarleton.ca

The specific pathway followed can be influenced by factors such as the nature of the solvent, the steric and electronic properties of the ligands, and the reaction conditions.

Table 3: Compound Names

| Compound Formula | Compound Name |

|---|---|

| [CpFe(CO)₂]₂ or Fp₂ | This compound |

| Na[CpFe(CO)₂] or NaFp | Sodium dicarbonylcyclopentadienyliron(ate) |

| CpFe(CO)₂I | Dicarbonylcyclopentadienyliron iodide |

| CpFe(CO)₂CH₃ | Dicarbonyl(methyl)cyclopentadienyliron |

| CpFe(CO)₂C(O)CH₃ | Acetyl(dicarbonyl)cyclopentadienyliron |

| PdCl₂(NCMe)₂ | Bis(acetonitrile)dichloropalladium(II) |

| CuI | Copper(I) iodide |

Role of [CpFe(CO)₂]₂ as a Catalyst in CO Substitution Reactions

This compound, [CpFe(CO)₂]₂, serves as an effective catalyst for carbon monoxide (CO) substitution reactions in various organometallic complexes. The addition of even a small quantity of [CpFe(CO)₂]₂ can significantly enhance the rate of reactions that are otherwise extremely slow. wits.ac.za For instance, the reaction between (η⁵-C₅H₅)Fe(CO)₂(η¹-C₅H₅) and P(OC₆H₅)₃ shows a marked increase in reaction rate with the addition of 10% [CpFe(CO)₂]₂ relative to the starting material. wits.ac.za

The proposed mechanism for this catalytic activity involves a radical chain process. wits.ac.za The dimer initiates the reaction, facilitating the replacement of a CO ligand with an incoming ligand, typically a two-electron donor such as a phosphine or phosphite. wits.ac.za This catalytic principle has been applied to various substrates. For example, [RCpFe(CO)₂]₂ (where R = H, CH₃) has been used to catalyze the CO substitution reaction between Fe(CO)₅ and phosphine or phosphite ligands to produce Fe(CO)₄L. wits.ac.za Similarly, substituted derivatives like [(η⁵-C₅H₄But)Fe(CO)₂]₂ have successfully catalyzed the CO substitution of (η⁵-C₅H₄But)Fe(CO)₂I by phosphite ligands. wits.ac.za

The catalytic utility of cyclopentadienyl metal dimers is not limited to iron. Other metal dimers such as [CpM(CO)₃]₂ (M = Mo, W) and [CpRu(CO)₂]₂ also exhibit catalytic activity in CO substitution reactions. wits.ac.za However, a potential side reaction involves the catalyst itself reacting with the incoming ligand, which can lead to catalyst deactivation. wits.ac.za Comparative studies have shown that the catalytic activity of [CpFe(CO)₂]₂ is comparable to that of other cyclopentadienyl metal dimers like [CH₃CpFe(CO)₂]₂ and [CpMo(CO)₃]₂ under specific conditions. wits.ac.za

| Catalyst | Substrate | Incoming Ligand | Observation |

|---|---|---|---|

| [CpFe(CO)₂]₂ | (η⁵-C₅H₅)Fe(CO)₂(η¹-C₅H₅) | P(OC₆H₅)₃ | Marked enhancement of reaction rate. wits.ac.za |

| [RCpFe(CO)₂]₂ (R=H, CH₃) | Fe(CO)₅ | Phosphines, Phosphites (L) | Catalyzes formation of Fe(CO)₄L. wits.ac.za |

| [(η⁵-C₅H₄But)Fe(CO)₂]₂ | (η⁵-C₅H₄But)Fe(CO)₂I | Phosphite ligands | Successfully catalyzes CO substitution. wits.ac.za |

| [CpRu(CO)₂]₂ | CpRu(CO)₂I | Phosphine, Phosphite ligands (L) | Catalyzes formation of CpRu(CO)LI. wits.ac.za |

Reactions with Organic Functional Groups and Substrates

The this compound can be reductively cleaved using reagents like sodium amalgam to produce the potent nucleophile sodium cyclopentadienyliron dicarbonyl, commonly known as NaFp or Fp⁻. wikipedia.org This anionic iron complex is a versatile reagent in organic synthesis, particularly in reactions with electrophiles such as epoxides.

The reaction of NaFp with epoxides proceeds via a nucleophilic ring-opening mechanism. wikipedia.orgchemeurope.com This transformation is characteristic of a strong nucleophile attacking the strained three-membered ring of the epoxide. khanacademy.orgyoutube.com The mechanism is an Sₙ2-type reaction, where the nucleophilic Fp⁻ anion attacks one of the carbon atoms of the epoxide ring. youtube.comlibretexts.org This attack forces the carbon-oxygen bond to break, relieving the ring strain and opening the ring. libretexts.org

Derivatives of this compound are effective reagents for cyclopropanation reactions. wikipedia.org These methods typically involve the generation of an iron-based carbene or carbenoid species, which then transfers a methylene (CH₂) group to an alkene to form a cyclopropane ring. ucl.ac.uk

A key reagent developed for this purpose is prepared from the reaction of NaFp with a thioether and methyl iodide, which yields a stable sulfonium (B1226848) salt, [FpCH₂S(CH₃)₂]BF₄. wikipedia.org This reagent has the advantage of having a good shelf-life, unlike many traditional cyclopropanating agents. wikipedia.org Another approach involves the use of methoxymethyl-iron complexes, such as FpCH₂OMe. wikipedia.orgucl.ac.uk Treatment of this complex with a strong acid generates a highly reactive iron carbene cation, [CpFe(CO)₂=CH₂]⁺, which readily reacts with alkenes to produce cyclopropanes. ucl.ac.uk

The cyclopropanation reaction using these iron-based reagents is generally stereospecific. The addition of the carbene to the alkene occurs in a syn manner, meaning the geometry of the starting alkene is retained in the resulting cyclopropane product. wikipedia.org This stereospecificity is indicative of a concerted mechanism where the two new carbon-carbon bonds are formed simultaneously. nih.gov These Fp-based methods provide a valuable alternative to other cyclopropanation techniques, such as those using Simmons-Smith reagents or diazoalkanes. wikipedia.org

| Reagent Precursor | Active Species | Reaction Type | Reference |

|---|---|---|---|

| [FpCH₂S(CH₃)₂]BF₄ | Iron ylide/carbenoid | Methylene transfer | wikipedia.org |

| CpFe(CO)₂CH₂OMe (FpCH₂OMe) | [CpFe(CO)₂=CH₂]⁺ (Iron carbene) | Methylene transfer upon protonation | wikipedia.orgucl.ac.uk |

Thermolysis and Decomposition Pathways of this compound

This compound exhibits moderate thermal stability. The solid compound decomposes upon heating to 194 °C. sigmaaldrich.com The decomposition pathways can be influenced by the surrounding environment.

Studies on the thermal decomposition of [CpFe(CO)₂]₂ within the cavities of an acidic zeolite Y host have provided insight into its breakdown mechanism. researchgate.net In this environment, the protonated dimeric species, [(CpFe(CO)₂)₂H]⁺, begins to decompose above 400 K (127 °C). researchgate.net As the temperature is increased further, a complete loss of the carbonyl ligands occurs. researchgate.net The primary fragments that remain are identified as CpFe(OZ)ₙ species (where n=2-3), in which the cyclopentadienyliron unit becomes chemically bonded to the oxygen atoms of the zeolite framework. researchgate.net This indicates that the primary decomposition pathway at higher temperatures involves the cleavage of the iron-carbonyl bonds and the iron-iron bond, followed by the interaction of the resulting organometallic fragments with the support material. researchgate.net

Applications of Dicarbonylcyclopentadienyliron Dimer in Synthetic and Materials Chemistry

Utilization as a Versatile Precursor in Organometallic Synthesis

Dicarbonylcyclopentadienyliron dimer is a cornerstone in organoiron chemistry, providing a convenient entry point to a wide array of cyclopentadienyliron derivatives. acs.org Its dimeric structure can be readily cleaved to generate highly reactive monomeric species, which are subsequently employed in the synthesis of more complex organometallic structures.

Synthesis of Alkyl and Acyliron Complexes

One of the most prominent applications of this compound is as a precursor to cyclopentadienyliron dicarbonyl alkyl and acyl complexes. The synthesis of these complexes typically involves the initial reductive cleavage of the dimer to form the highly nucleophilic cyclopentadienyliron dicarbonyl anion, [CpFe(CO)2]-, often referred to as Fp-. acs.org This reduction can be achieved using various reducing agents, such as sodium amalgam or sodium-potassium alloy. acs.org

The resulting Fp- anion is a potent nucleophile that readily reacts with a wide range of electrophiles, most notably alkyl halides, to form stable alkyliron complexes. acs.org For instance, the reaction of sodium cyclopentadienyliron dicarbonyl (NaFp) with methyl iodide yields the corresponding methyliron complex, CpFe(CO)2CH3. acs.org

Acyliron complexes can be synthesized through the reaction of the Fp- anion with acyl halides or via the carbonylation of alkyliron complexes. These acyl complexes are valuable intermediates in organic synthesis, particularly in ketone synthesis.

Table 1: Synthesis of Alkyl and Acyliron Complexes from this compound

| Precursor | Reagents | Product | Complex Type |

| [(η5-C5H5)Fe(CO)2]2 | 1. Na/Hg 2. CH3I | (η5-C5H5)Fe(CO)2CH3 | Alkyliron |

| [(η5-C5H5)Fe(CO)2]2 | 1. Na/Hg 2. C6H5COCl | (η5-C5H5)Fe(CO)2(COC6H5) | Acyliron |

| (η5-C5H5)Fe(CO)2CH3 | CO | (η5-C5H5)Fe(CO)(COCH3) | Acyliron |

Generation of Cyclopentadienyliron-Containing Reagents

Beyond the Fp- anion, this compound is a starting material for a variety of other important cyclopentadienyliron-containing reagents. Oxidative cleavage of the dimer with halogens, such as iodine, provides a straightforward route to cyclopentadienyliron dicarbonyl halides, like CpFe(CO)2I. ens-lyon.frnih.gov These halide complexes are themselves versatile precursors for the synthesis of other organoiron compounds. nih.gov

Furthermore, the dimer can be used to generate cationic cyclopentadienyliron complexes. For example, reaction with a Lewis acid in the presence of an arene can produce cyclopentadienyliron(II) arene cations. researchgate.net These cationic species are of significant interest for their catalytic activity.

Another important class of reagents derived from the dimer are those used for cyclopropanation reactions. acs.org Treatment of NaFp with a thioether and methyl iodide generates a stable sulfonium (B1226848) salt, [FpCH2S(CH3)2]BF4, which serves as an effective and easy-to-handle cyclopropanating agent. acs.org

Catalytic Applications of Dicarbonylcyclopentadienyliron Species

Derivatives of this compound exhibit significant catalytic activity in a range of chemical transformations, highlighting the compound's importance beyond its role as a stoichiometric precursor.

Promotion of Carbon-Carbon Bond Forming Reactions

Species derived from this compound are effective catalysts for various carbon-carbon bond forming reactions. mdpi.com Cationic alkene complexes of the Fp moiety, [CpFe(CO)2(alkene)]+, activate the alkene towards nucleophilic attack, facilitating the formation of new carbon-carbon bonds. semanticscholar.org This strategy has been employed in a variety of synthetic applications.

Moreover, iron-based catalysts derived from the dimer have been utilized in coupling reactions. For instance, palladium-catalyzed coupling reactions of cyclopentadienyliron dicarbonyl iodide with terminal alkynes can lead to the formation of σ-alkynyl iron complexes, although the dimer itself can be a side product in these reactions. nih.gov

Role as a Radical Initiator in Polymerization

This compound can function as a radical initiator in polymerization reactions. mdpi.com Upon thermal or photochemical activation, the iron-iron bond in the dimer can undergo homolytic cleavage to generate two cyclopentadienyliron dicarbonyl radicals, [CpFe(CO)2]•. These radicals can then initiate the polymerization of various monomers, such as vinyl monomers. scilit.com

This property is particularly relevant in the field of radical polymerization, a widely used method for the synthesis of a vast array of polymers. scilit.com The ability of the dimer to generate radicals under relatively mild conditions makes it a useful tool in this area of polymer chemistry. Redox initiation, a method that involves one-electron transfer reactions to generate free radicals, is an effective way to initiate polymerization, and organometallic compounds like the this compound can participate in such processes. rsc.org

Development of Hybrid Catalytic Systems

To bridge the gap between homogeneous and heterogeneous catalysis, efforts have been made to immobilize cyclopentadienyliron species, derived from the dimer, onto solid supports. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

One notable example is the encapsulation of this compound within the cavities of zeolites. researchgate.net Depending on the acidity and stoichiometry of the zeolite, the dimer can be either oxidatively cleaved to form monomeric cationic species or protonated to a dimeric cation within the zeolite framework. researchgate.net These entrapped species have the potential to act as shape-selective catalysts.

Furthermore, cyclopentadienyliron complexes have been supported on other materials such as polymers and silica. While the direct catalytic applications of these hybrid systems are still an area of active research, the immobilization of such organometallic fragments onto porous supports is a promising strategy for developing robust and reusable catalysts for a variety of organic transformations.

Role in Advanced Materials Synthesis

This compound, with the chemical formula [(η⁵-C₅H₅)Fe(CO)₂]₂, serves as a valuable precursor in the synthesis of advanced materials. Its thermal and chemical decomposition properties are leveraged to generate iron-containing nanoparticles and fragments that are integral to the formation of sophisticated material structures. The compound's utility is particularly notable in the fabrication of carbon nanotubes and supported catalytic nanomaterials.

Precursor for Carbon Nanotube Growth via Chemical Vapor Deposition

This compound is an effective precursor for the synthesis of multi-walled carbon nanotubes (MWNTs) through the injection Chemical Vapor Deposition (CVD) method. nasa.govnasa.gov In this process, the organometallic compound decomposes to form iron nanoparticles that act as catalysts for nanotube growth. nasa.gov

A typical injection CVD setup involves a two-zone furnace. nasa.gov A solution of this compound in a solvent like toluene (B28343) is injected into the first hot zone (e.g., 200°C), where both the solvent and the precursor vaporize. nasa.gov The precursor also decomposes at this temperature to yield iron catalyst nanoparticles. nasa.gov A carrier gas then transports these vapors into a second, higher-temperature zone where the carbon source, often derived from the solvent and ligands, facilitates the growth of nanotubes on the catalyst sites. nasa.gov

Research has shown that the concentration of the this compound precursor significantly influences both the characteristics of the resulting MWNTs and the amount of residual iron in the material. nasa.govnasa.gov Using a 0.06 M solution of the dimer in toluene has been shown to produce aligned MWNTs with a low iron content of less than 3% by weight. nasa.gov Interestingly, employing more dilute solutions can lead to a higher iron content in the final material and less controlled, disordered nanotube growth. nasa.gov For instance, a dilute injection solution resulted in an iron content of 17.6% by weight. nasa.gov

The nanotubes produced using this precursor have been characterized by various analytical techniques. nasa.govnasa.gov Scanning and transmission electron microscopy confirm the morphology and structure of the nanotubes, while Raman spectroscopy can be used to assess their quality. nasa.gov Thermogravimetric analysis is employed to determine the iron content of the as-deposited materials. nasa.gov This synthetic route is considered a simple and scalable method for producing MWNTs with low defect density and a preferred orientation. nasa.gov

| Precursor Concentration | Resulting Iron Content (wt. %) | Characteristics of Nanotube Growth | Reference |

|---|---|---|---|

| 0.06 M in toluene | < 3% | Aligned, controlled, and ordered growth | nasa.gov |

| Dilute solution | 17.6% | Less controlled and less ordered growth | nasa.gov |

Precursor for Metal-Containing Catalytic Nanomaterials

Beyond its application in carbon nanotube synthesis, this compound also serves as a precursor for creating metal-containing catalytic nanomaterials within porous solids like zeolites. researchgate.net The intracavity chemistry of the dimer within different acid forms of zeolite Y has been investigated to understand the formation of anchored organometallic fragments that can act as catalytic sites. researchgate.net

When this compound is introduced into the cavities of zeolite Y, its stability and chemical transformation are influenced by the concentration of zeolite-bridged hydroxyl groups. researchgate.net Through techniques such as EXAFS, in-situ FTIR, and TPD-MS spectroscopies, it has been shown that the dimer undergoes different reactions depending on the acidity of the zeolite. researchgate.net In the presence of a sufficient concentration of zeolite protons, the dimer can be protonated to form a dimeric cation, [(CpFe(CO)₂)₂H]⁺. researchgate.net

Upon heating, these entrapped iron complexes undergo thermal decomposition. The protonated dimer, for example, decomposes above 400 K. At higher temperatures, all the carbonyl ligands are stripped from the iron complexes. researchgate.net This process results in the formation of dominant iron-containing fragments identified as CpFe(OZ)ₙ (where n = 2-3). These fragments are bonded to the zeolite host structure through oxygen coordination. researchgate.net By anchoring these iron-containing species within the zeolite's microporous structure, it is possible to create supported catalysts with isolated active sites, which can be beneficial for various catalytic applications due to shape selectivity and potentially enhanced stability. researchgate.net

| Zeolite Support Form | Initial Iron Species | Resulting Dominant Fragment after High-Temperature Decomposition | Reference |

|---|---|---|---|

| NaY | [CpFe(CO)₂]₂ | CpFe(OZ)ₙ (n=2-3) | researchgate.net |

| HY (2H⁺/sc) | [CpFe(CO)₂]₂ | CpFe(OZ)ₙ (n=2-3) | researchgate.net |

| HY (6H⁺/sc) | [CpFe(CO)₂]₂ | CpFe(OZ)ₙ (n=2-3) | researchgate.net |

Advanced Research Topics and Future Perspectives

Exploration of Dicarbonylcyclopentadienyliron Dimer in Novel Reaction Architectures

This compound and its derivatives are proving to be versatile platforms for the development of innovative catalytic systems and synthetic methodologies. Researchers are actively exploring its utility in constructing complex molecular frameworks and driving challenging chemical transformations.

One significant area of advancement is in the realm of catalysis. Cationic iron complexes derived from the dimer, such as [(η⁵-C₅H₅)Fe(CO)₂(THF)]⁺, have demonstrated catalytic activity in various organic reactions. wikipedia.org A notable example is the catalysis of propargylic, allylic, and allenic C-H functionalization, which proceeds through a combination of deprotonation and electrophilic functionalization. wikipedia.org Furthermore, the dimer serves as a precursor to dinuclear metal carbonyl catalysts that are effective in a range of carbon-carbon bond-forming reactions. sigmaaldrich.com Its utility also extends to being a radical initiator, highlighting its diverse reactivity. sigmaaldrich.com

The dimer is also a key starting material for synthesizing unique organometallic structures. For instance, its halogenated derivatives, like CpFe(CO)₂I, are used in palladium-catalyzed M-C coupling reactions to produce σ-(pyridylethynyl)dicarbonylcyclopentadienyliron complexes. rsc.orgutar.edu.my These reactions can sometimes lead to the formation of heterometallic complexes, such as binuclear FePd μ-pyridylvinylidene compounds, showcasing the potential for creating intricate, multi-metal systems. rsc.org Additionally, new organometallic and bimetallic complexes have been synthesized from derivatives of the dimer via microwave-assisted reactions, offering pathways to novel molecular architectures. utar.edu.my The activation of alkene ligands in cationic Fp(alkene)⁺ complexes toward nucleophilic attack facilitates a variety of carbon-carbon bond-forming reactions, further expanding the synthetic utility of this system. wikipedia.org

Below is a table summarizing selected novel reaction architectures involving derivatives of this compound:

| Reaction Type | Catalyst/Precursor | Product Class | Reference |

| C-H Functionalization | [Cp*Fe(CO)₂(thf)]⁺[BF₄]⁻ | Functionalized Alkenes/Alkynes | wikipedia.org |

| M-C Coupling | CpFe(CO)₂I with Pd catalyst | σ-alkynyl iron complexes | rsc.orgutar.edu.my |

| Polymerization | Cyclopentadienyliron (II) arenes | Polymers | science.gov |

| Hydrogen Transfer | Cyclopentadienone iron complexes | Alcohols, Amines | mdpi.com |

Computational Design and Prediction of New Dicarbonylcyclopentadienyliron Derivatives and Their Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of iron carbonyl complexes and for predicting the properties and reactivity of new derivatives. These theoretical studies provide valuable insights that guide experimental work.

DFT calculations have been successfully employed to investigate the detailed mechanisms of various reactions catalyzed by iron complexes, including carbonyl hydrogenation and cycloaddition reactions. rsc.orgrsc.org For example, studies on bifunctional iron catalysts have detailed the hydrogen transfer and dihydrogen activation steps, revealing a concerted mechanism. rsc.org Similarly, DFT has been used to explore the stereoselectivities of cycloaddition reactions, identifying the rate- and stereoselectivity-determining steps. rsc.org

Beyond mechanistic elucidation, computational methods are being used to design and screen new catalysts based on the cyclopentadienyliron framework. By modifying substituents on the cyclopentadienyl (B1206354) ring or the ancillary ligands, researchers can computationally predict how these changes will affect the catalyst's activity and selectivity. nih.gov For instance, a series of chiral iron complexes were computationally designed and evaluated for asymmetric transfer hydrogenation, leading to the identification of candidates with potentially superior performance in both catalytic activity and chiral selectivity compared to the parent complex. nih.gov These predictive studies accelerate the discovery of new and more efficient catalysts by focusing experimental efforts on the most promising candidates.

The following table highlights key areas where computational studies are advancing the understanding of dicarbonylcyclopentadienyliron derivatives:

| Area of Study | Computational Method | Key Insights | Reference |

| Reaction Mechanisms | DFT | Elucidation of hydrogen transfer pathways | rsc.org |

| Stereoselectivity | DFT | Identification of stereodetermining steps | rsc.org |

| Catalyst Design | DFT | Prediction of catalytic activity and enantioselectivity | nih.gov |

| Electronic Structure | DFT | Understanding bonding and reactivity | researchgate.net |

Interdisciplinary Research Integrating this compound with Other Chemical Systems

The unique properties of this compound have led to its integration into various interdisciplinary research areas, bridging organometallic chemistry with materials science, nanotechnology, and biology.